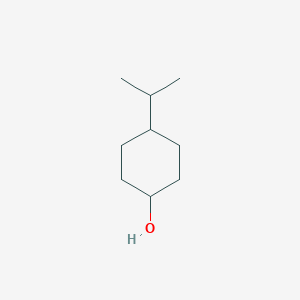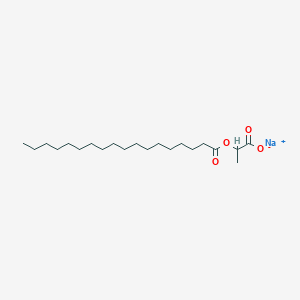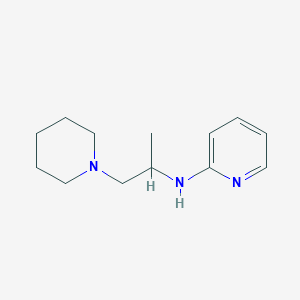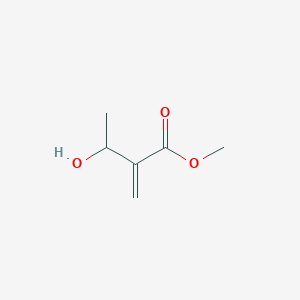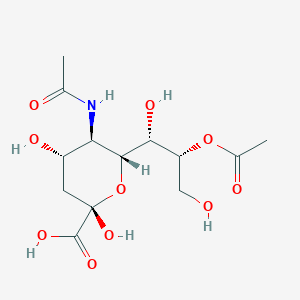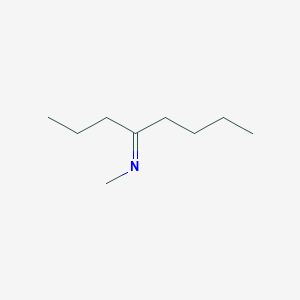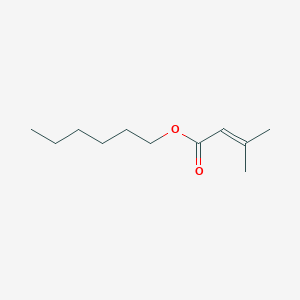
Hexyl 3-methyl-2-butenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexyl 3-methyl-2-butenoate, also known as this compound, is an organic compound with the molecular formula C11H20O2 and a molecular weight of 184.2753 g/mol . This ester is derived from 3-methyl-2-butenoic acid and hexanol, and it is known for its pleasant fruity odor, making it useful in the flavor and fragrance industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 3-methyl-2-butenoate typically involves the esterification of 3-methyl-2-butenoic acid with hexanol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
3-Methyl-2-butenoic acid+HexanolAcid catalystHexyl 3-methyl-2-butenoate+Water
Industrial Production Methods
In an industrial setting, the esterification process is often carried out in large reactors with continuous removal of water to shift the equilibrium towards the ester product. The use of azeotropic distillation or molecular sieves can enhance the efficiency of water removal. Additionally, enzymatic catalysis using lipases has been explored as a greener alternative for ester synthesis.
化学反応の分析
Types of Reactions
Hexyl 3-methyl-2-butenoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 3-methyl-2-butenoic acid and hexanol in the presence of an acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The double bond in the ester can be oxidized to form epoxides or diols using oxidizing agents such as peracids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: LiAlH4 in anhydrous ether.
Oxidation: Peracids like m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Hydrolysis: 3-Methyl-2-butenoic acid and hexanol.
Reduction: Hexyl 3-methyl-2-butenol.
Oxidation: Epoxides or diols depending on the oxidizing agent used.
科学的研究の応用
Hexyl 3-methyl-2-butenoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Widely used in the flavor and fragrance industry due to its fruity aroma.
作用機序
The mechanism of action of Hexyl 3-methyl-2-butenoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester can act as a substrate for esterases, leading to its hydrolysis and release of the corresponding acid and alcohol. Additionally, its double bond can participate in various biochemical reactions, influencing cellular pathways and signaling mechanisms.
類似化合物との比較
Similar Compounds
3-Methyl-2-butenoic acid, methyl ester: Similar structure but with a methyl group instead of a hexyl group.
Hexanoic acid, 3-methyl-2-butenyl ester: Similar ester but with a different acid component.
Uniqueness
Hexyl 3-methyl-2-butenoate is unique due to its specific combination of a branched acid and a long-chain alcohol, which imparts distinct physicochemical properties and a characteristic fruity odor. This makes it particularly valuable in the flavor and fragrance industry compared to its similar compounds.
特性
CAS番号 |
17627-41-7 |
|---|---|
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC名 |
hexyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h9H,4-8H2,1-3H3 |
InChIキー |
OGBQOQXYUCEIHB-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)C=C(C)C |
正規SMILES |
CCCCCCOC(=O)C=C(C)C |
Key on ui other cas no. |
17627-41-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


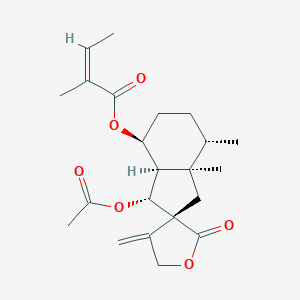


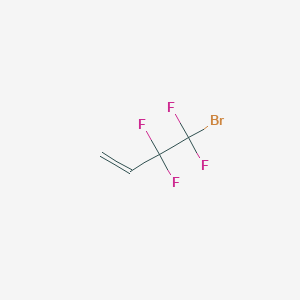
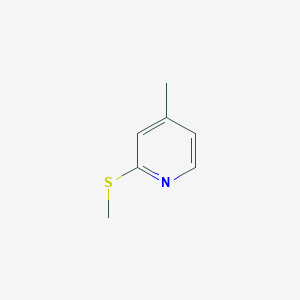
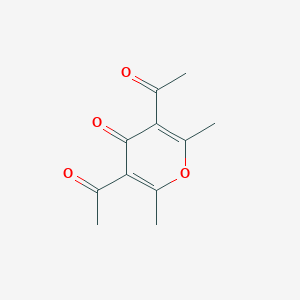
![5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B103250.png)

